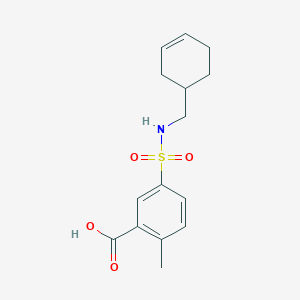
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a synthetic compound that belongs to the isoquinoline family. It has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific targets in the body, including enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, thereby reducing inflammation and pain. Additionally, it has been reported to bind to the active site of acetylcholinesterase, leading to the inhibition of its activity and subsequent increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid are diverse and depend on the specific target it interacts with in the body. For instance, its inhibition of cyclooxygenase-2 leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. On the other hand, its inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which enhances cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid in lab experiments is its high potency and selectivity towards specific targets, which makes it a valuable tool for studying the mechanisms of action of enzymes and receptors. However, its limitations include its complex synthesis method and the need for specialized equipment and expertise to handle and store it safely.
Zukünftige Richtungen
For the use of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid include its further exploration as a potential therapeutic agent for various diseases, including inflammation, pain, and cancer. Additionally, its potential use as a tool for studying the mechanisms of action of enzymes and receptors in the body warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its wider use in scientific research.
Synthesemethoden
The synthesis of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves the reaction of cyclopentanone with 4-chlorobenzoic acid in the presence of a base catalyst, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification of the reaction mixture and subsequent crystallization.
Wissenschaftliche Forschungsanwendungen
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit significant anti-inflammatory, analgesic, and antitumor activities. Moreover, it has been reported to possess potent inhibitory effects on the activity of certain enzymes, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2.
Eigenschaften
IUPAC Name |
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(11-5-1-2-6-11)17-9-12-7-3-4-8-13(12)14(10-17)16(19)20/h3-4,7-8,11,14H,1-2,5-6,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZDHYHDNCWVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589838.png)

![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)



![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)
![2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7589920.png)
![2-Methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]propanoic acid](/img/structure/B7589928.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)